molecular formula C11H16N2O3S B13880738 (4-Piperazin-1-ylphenyl) methanesulfonate

(4-Piperazin-1-ylphenyl) methanesulfonate

Cat. No.: B13880738
M. Wt: 256.32 g/mol
InChI Key: GUQYBPZBWYXDSL-UHFFFAOYSA-N
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Description

(4-Piperazin-1-ylphenyl) methanesulfonate is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring attached to a phenyl group, which is further linked to a methanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Piperazin-1-ylphenyl) methanesulfonate typically involves the reaction of 4-(piperazin-1-yl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-(piperazin-1-yl)phenol+methanesulfonyl chloride(4-Piperazin-1-ylphenyl) methanesulfonate\text{4-(piperazin-1-yl)phenol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 4-(piperazin-1-yl)phenol+methanesulfonyl chloride→(4-Piperazin-1-ylphenyl) methanesulfonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Piperazin-1-ylphenyl) methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-(piperazin-1-yl)phenol and methanesulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the piperazine ring.

    Hydrolysis: 4-(piperazin-1-yl)phenol and methanesulfonic acid.

Scientific Research Applications

(4-Piperazin-1-ylphenyl) methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antineoplastic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Piperazin-1-ylphenyl) methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules . This can result in the inhibition of enzyme activity or disruption of cellular processes. The piperazine ring may also interact with specific receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperazin-1-yl)phenol: Lacks the methanesulfonate group but shares the piperazine and phenyl moieties.

    Methanesulfonyl Chloride: Used in the synthesis of (4-Piperazin-1-ylphenyl) methanesulfonate.

    N-Methylpiperazine: Similar piperazine structure but with a methyl group instead of the phenyl group.

Uniqueness

This compound is unique due to the presence of both the piperazine ring and the methanesulfonate group. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

(4-piperazin-1-ylphenyl) methanesulfonate

InChI

InChI=1S/C11H16N2O3S/c1-17(14,15)16-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3

InChI Key

GUQYBPZBWYXDSL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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